molecular formula C12H16BrN3O B1399254 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316220-17-3

1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B1399254
CAS No.: 1316220-17-3
M. Wt: 298.18 g/mol
InChI Key: UCJFLWYKTCFTCU-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a bromopyrazine moiety linked to a piperidine ring via a methylene bridge.

Preparation Methods

The synthesis of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 5-bromopyrazine-2-carbaldehyde with piperidine in the presence of a reducing agent to form the intermediate compound, which is then acetylated to yield the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dimethyl sulfoxide, or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

1-(4-((5-Bromopyrazin-2-yl)methyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(5-Bromopyrazin-2-yl)piperidin-4-one: This compound shares a similar bromopyrazine moiety but differs in the position of the piperidine ring.

    5-Bromopyridine derivatives: These compounds have a bromopyridine moiety instead of bromopyrazine, leading to different chemical and biological properties

Properties

IUPAC Name

1-[4-[(5-bromopyrazin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-9(17)16-4-2-10(3-5-16)6-11-7-15-12(13)8-14-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJFLWYKTCFTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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